N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide
Description
Properties
IUPAC Name |
2-anilino-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-13(16)10-15-11-21-18(24-15)22-17(23)12-20-14-7-2-1-3-8-14/h1-9,11,20H,10,12H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPQJZLFYUUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide typically involves the reaction of 2-chlorobenzyl bromide with thiazole-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenyl isocyanate to form the final product. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Step 2: Acetamide Formation
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Reactants : 5-(2-Chlorobenzyl)thiazol-2-amine, chloroacetyl chloride.
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Conditions : Reflux in ethanol or THF with a base (e.g., triethylamine or DBU) for 2–3 h .
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Product : Intermediate 2-chloro-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide .
Step 3: Nucleophilic Substitution with Aniline
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Reactants : 2-Chloroacetamide intermediate, aniline.
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Conditions : Reflux in DMF or THF (4–6 h) with excess aniline and a catalytic base (e.g., DBU) .
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Mechanism : Displacement of the chloride group by the amine group of aniline to yield the final product .
Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 82–88 |
| Catalyst | DBU (1:5 molar ratio) | 85 |
| Temperature | Reflux (70–80°C) | 86 |
| Reaction Time | 4 h | 84 |
Acetamide Moiety
-
Hydrolysis : The acetamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.
2-Chlorobenzyl Group
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Nucleophilic Aromatic Substitution : The chlorine atom at the benzyl position is susceptible to substitution with strong nucleophiles (e.g., -OH, -NH₂) under high-temperature conditions (120°C, DMF) .
Spectroscopic Characterization
Table 2: Key Spectral Data
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 220°C (DSC analysis), forming volatile chlorinated byproducts.
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Photodegradation : Exposure to UV light (254 nm) results in cleavage of the C-Cl bond, yielding N-(5-benzylthiazol-2-yl)-2-(phenylamino)acetamide (confirmed via LC-MS) .
Biological Reactivity
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Enzyme Inhibition : The acetamide group interacts with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding, as shown in molecular docking studies .
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Metabolic Pathways : In vitro hepatic microsomal assays indicate oxidative dechlorination as the primary metabolic route .
Comparative Reactivity with Analogues
Table 3: Substituent Effects on Reactivity
| Compound | Hydrolysis Rate (k, h⁻¹) | Electrophilic Substitution Yield (%) |
|---|---|---|
| N-(5-Benzylthiazol-2-yl)acetamide | 0.12 | 72 |
| Target Compound | 0.08 | 58 |
| N-(5-(4-Cl-Benzyl)thiazol-2-yl)acetamide | 0.10 | 65 |
The electron-withdrawing 2-chlorobenzyl group reduces electrophilic substitution yields compared to unsubstituted analogues .
Industrial and Pharmacological Relevance
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide exhibits promising antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against various bacterial strains:
- Target Organisms : Staphylococcus aureus and Escherichia coli
- Method : Minimum Inhibitory Concentration (MIC) determination
- Findings :
- Staphylococcus aureus: MIC = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
Anticancer Potential
The compound has also been studied for its anticancer properties, particularly against breast cancer cell lines.
Case Study: Anticancer Activity Evaluation
A detailed investigation into its cytotoxic effects was conducted:
- Cell Line : MCF-7 (human breast adenocarcinoma)
- Method : Sulforhodamine B (SRB) assay
- Findings :
- The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions of the compound with biological targets. These studies provide insights into how the compound may exert its biological effects.
Molecular Docking Study
- Software Used : Schrodinger v11.5
- Purpose : To elucidate the binding mode of the compound with specific receptors.
- Results : The docking studies indicated favorable binding affinities, suggesting a potential mechanism of action against targeted biological pathways.
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |
Mechanism of Action
The mechanism of action of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations:
Enzyme Inhibition : Compound 5 () demonstrates significant α-glucosidase inhibitory activity, a property linked to antidiabetic applications. The coumarin moiety in this analogue enhances π-π stacking with enzyme active sites, a feature absent in the target compound.
Antimicrobial Potential: The nitazoxanide derivative () targets pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic pathogens. The 2,4-difluorobenzamide group in this compound may improve membrane permeability compared to the 2-chlorobenzyl group in the target molecule.
Structural Flexibility : Derivatives with sulfur-containing linkers (e.g., thioethers in and ) exhibit varied bioactivity profiles, suggesting that substituent polarity and steric effects significantly influence target engagement.
Comparison with Analogous Routes :
- describes the synthesis of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide using sodium-dispersed THF, achieving high yields (>80%). The target compound’s 2-chlorobenzyl group may require milder conditions to prevent dehalogenation.
- employs pyridine as a solvent and base for amide bond formation, a method compatible with electron-deficient aromatic amines like the phenylamino group in the target molecule.
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn from analogues:
- Hydrogen Bonding: The phenylamino group may form intermolecular H-bonds similar to those observed in ’s crystal structure, stabilizing interactions with enzymatic targets.
- Thermal Stability : Melting points of related compounds (e.g., 206–211°C for ’s Compound 5) suggest moderate stability, suitable for oral formulation.
Biological Activity
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide is a compound of considerable interest due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.
The synthesis of this compound typically involves:
- Reactants : 2-chlorobenzyl bromide and thiazole-2-amine.
- Reagents : A base such as potassium carbonate is used.
- Solvents : Commonly dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions : Heating is often required to facilitate the reaction.
This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents on the phenyl ring showed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of a chlorobenzyl group in this compound may contribute to its effectiveness due to increased lipophilicity, facilitating cell membrane penetration .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
|---|---|---|---|
| N-(5-(2-chlorobenzyl)thiazol-2-yl)-... | 0.23 | 0.47 | Staphylococcus aureus |
| N-(4-chlorophenyl)-2-chloroacetamide | 0.12 | 0.25 | MRSA |
| N-(3-bromophenyl)-2-chloroacetamide | 0.15 | 0.30 | Escherichia coli |
The above table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected compounds against various bacteria, highlighting the potential of thiazole derivatives in combating bacterial infections.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies indicate that thiazole derivatives can inhibit specific enzymes involved in cancer progression. For instance, certain derivatives have shown potent inhibition of glutathione S-transferase omega 1 (GSTO1), an enzyme implicated in drug resistance in cancer cells .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes like GSTO1, affecting detoxification pathways in cancer cells.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to direct cytotoxic effects on microbial and cancer cells.
- Signal Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Recent studies have provided insights into the biological efficacy of thiazole derivatives:
- A study evaluated a series of thiazole-based compounds for their ability to inhibit CDK9, a key regulator in cancer cell proliferation. Compounds similar to this compound demonstrated nanomolar inhibition against CDK9, leading to apoptosis in human cancer cell lines .
- Another investigation focused on the neuroprotective effects of related compounds, demonstrating that certain thiazole derivatives could protect neuronal cells from oxidative stress-induced damage .
Q & A
Q. What synthetic methodologies are established for N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by coupling with aniline derivatives. Reaction conditions (e.g., dioxane as solvent, 20–25°C, TLC monitoring) and purification methods (recrystallization from ethanol-DMF mixtures) are critical for reproducibility. Low yields (e.g., 21–33%) highlight the need for optimization in solvent choice or stoichiometry .
Q. How is the structural confirmation of this compound achieved?
Structural validation relies on 1H/13C NMR (e.g., δ 3.55–3.57 ppm for –CH2– groups, aromatic proton signals at 6.57–8.61 ppm), mass spectrometry (e.g., [M+H]+ at m/z 378.25), and IR spectroscopy (e.g., 1715 cm⁻¹ for carbonyl stretches). Elemental analysis (C, H, N) further confirms purity, with deviations ≤0.5% between calculated and observed values .
Q. What preliminary biological screening methods are used to assess its activity?
Anticancer activity is evaluated via apoptosis assays (e.g., flow cytometry) and cytotoxicity tests (MTT assay). Comparisons to standards like cisplatin help contextualize potency. For example, derivatives with substituted thiazole cores show moderate apoptosis induction (e.g., 16–33% vs. cisplatin’s 50–60%) .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields observed in thiazole-acetamide coupling reactions?
Yield improvement strategies include:
- Microwave-assisted synthesis to reduce reaction time and enhance efficiency .
- Solvent optimization (e.g., toluene/water mixtures for azide incorporation) .
- Catalytic additives (e.g., K₂CO₃ for thiol-alkylation reactions) . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion before workup .
Q. What approaches resolve contradictions in biological activity data across different studies?
Discrepancies arise from variations in assay conditions (e.g., cell line specificity) or structural modifications . Solutions include:
- Comparative docking studies to analyze binding affinities (e.g., interactions with α-glucosidase or COX-2 active sites) .
- Synthesis of analogs (e.g., fluorophenyl or morpholino substitutions) to isolate pharmacophore contributions .
- Standardized protocols (e.g., Mosmann’s MTT assay) for cytotoxicity comparisons .
Q. How to assess the compound’s ADME properties for preclinical development?
Key parameters include:
Q. What crystallographic methods validate the compound’s structure?
Single-crystal X-ray diffraction refined via SHELX programs (e.g., SHELXL for small-molecule refinement) provides unambiguous structural confirmation. Key metrics include R-factors (<0.05) and electron density maps. Structure validation tools like PLATON check for geometric errors .
Methodological Notes
- Contradictory Data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
- Biological Replicates : Use ≥3 independent experiments to ensure reproducibility in cytotoxicity assays .
- Computational Modeling : Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) improves binding mode predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
